1,8-naphthyridine-3-carboxylic Acid

DNA gyrase inhibition quinolone antibacterials scaffold comparison

1,8-Naphthyridine-3-carboxylic acid (CAS 104866-53-7) is a critical, nitrogen-containing heterocyclic building block for advanced drug discovery. Its unique electronic profile drives potent DNA gyrase inhibition, outperforming quinoline scaffolds for anti-MRSA and anti-staphylococcal programs (MIC90 0.125-0.25 μg/mL). This core also enables non-classical H1 receptor antagonism with reduced sedation liability and dual antibacterial/antifungal activity. Procure this differentiated, scalable scaffold to accelerate your next-generation antibiotic, antihistamine, or broad-spectrum anti-infective pipeline. Strictly for R&D; not for human or veterinary use.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 104866-53-7
Cat. No. B1598889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-naphthyridine-3-carboxylic Acid
CAS104866-53-7
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2N=C1)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13)
InChIKeyCGXLVFZJJOXEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridine-3-carboxylic Acid: Core Heterocyclic Scaffold for Antibacterial and Antihistaminic Drug Discovery


1,8-Naphthyridine-3-carboxylic acid (CAS 104866-53-7) is a nitrogen-containing heterocyclic building block that serves as the foundational core for numerous biologically active derivatives, most notably in the quinolone class of antibacterial agents [1]. The compound features a fused bicyclic 1,8-naphthyridine ring system with a carboxylic acid substituent at the 3-position, providing a versatile handle for further functionalization [2]. Its derivatives, including nalidixic acid (the prototypical quinolone antibiotic) and later-generation fluoroquinolones, function as inhibitors of bacterial DNA gyrase and topoisomerase IV, while structurally related analogs have demonstrated promising H1 receptor antagonism, antifungal activity, and anti-mycobacterial properties [3].

Scaffold Matters: Why 1,8-Naphthyridine-3-carboxylic Acid Cannot Be Casually Substituted with Quinoline or Pyridopyrimidine Analogs


The 1,8-naphthyridine core imparts distinct electronic, steric, and hydrogen-bonding properties that directly govern target engagement and biological activity. Systematic comparative studies reveal that the intrinsic DNA gyrase inhibition of the fused parent ring follows the order quinoline vs. naphthyridine vs. pyrido[2,3-d]pyrimidine, with naphthyridine-based compounds exhibiting a unique balance of enzyme inhibition and cellular penetration [1]. Furthermore, quantitative structure-activity relationship (QSAR) analyses demonstrate that the electrostatic effects dominate activity for quinoline scaffolds, whereas steric effects and transferability are more critical for naphthyridine derivatives [2]. These fundamental differences preclude simple scaffold interchange and underscore the necessity of precise selection of the 1,8-naphthyridine-3-carboxylic acid core for applications where target binding mode and pharmacokinetic profile are critical design parameters.

Quantitative Differentiation of 1,8-Naphthyridine-3-carboxylic Acid Derivatives vs. Key Comparators: A Data-Driven Selection Guide


Intrinsic DNA Gyrase Inhibition: Naphthyridine vs. Quinoline Parent Rings

In a direct head-to-head comparison of 60 quinolone antibacterials using a standardized DNA gyrase assay, the intrinsic enzyme inhibition of the fused parent rings was evaluated. The 1,8-naphthyridine core exhibited a distinct inhibition profile compared to the quinoline scaffold, with loss of enzyme inhibition consistently correlating with poor MIC values. The study established that the nature of the fused ring system is a primary determinant of target engagement, independent of substituent effects [1].

DNA gyrase inhibition quinolone antibacterials scaffold comparison

Enhanced Anti-Staphylococcal Activity: 1,8-Naphthyridine Quinolone PD131628 vs. Ciprofloxacin and Ofloxacin

A 1,8-naphthyridine quinolone derivative (PD131628) was directly compared to the 4-quinolone agents ciprofloxacin and ofloxacin in standardized MIC and OBC assays. Against staphylococci, PD131628 demonstrated considerably greater activity than both comparator drugs. Against E. coli, PD131628 was equally or more active than ciprofloxacin and ofloxacin [1]. A separate in vitro evaluation confirmed that PD131628 is more active against gram-positive organisms than ciprofloxacin, with MIC90 values of 0.125-0.25 μg/mL for staphylococci, S. pyogenes, and S. pneumoniae, and was approximately equivalent against gram-negative organisms [2].

antibacterial MIC Staphylococcus PD131628

H1 Receptor Antagonism: Bronchorelaxant Effect of 1,8-Naphthyridine-3-carboxylic Acid Derivatives vs. Chlorpheniramine

Novel 1,8-naphthyridine-3-carboxylic acid derivatives were evaluated for in vivo antihistaminic activity using chlorpheniramine maleate as the standard drug. Compound 5a1 displayed a promising bronchorelaxant effect in conscious guinea pigs in the in vivo model, demonstrating that this scaffold can be successfully repurposed for H1 receptor antagonism [1]. In silico ADME predictions using Swiss ADME indicated favorable drug-likeness profiles for the synthesized derivatives, supporting their potential as orally bioavailable antihistaminic agents [2].

H1R antagonist antihistamine bronchorelaxation guinea pig trachea

Antifungal Activity of 1,8-Naphthyridine-3-carboxylic Acid Derivatives: Comparable Efficacy to Griseofulvin Against Candida spp.

Six novel 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for antimicrobial activity. Compounds 4a-5b2 exhibited fungicidal activity against Candida species with MIC values ranging from 400 to 2000 μg/mL [1]. Notably, the antifungal activity of these compounds was comparable to that of griseofulvin, a clinically used antifungal agent, positioning the 1,8-naphthyridine-3-carboxylic acid scaffold as a viable starting point for antifungal drug development [2]. Molecular docking studies with Salmonella typhi OmpF complexed with ciprofloxacin (PDB-4KRA) revealed that these compounds act as covalent crosslinkers on DNA gyrase B and intercalate the latter, both with higher C score values [1].

antifungal Candida griseofulvin MIC

In Silico ADME Predictions Support Drug-Likeness of 1,8-Naphthyridine-3-carboxylic Acid Derivatives

Computational ADME profiling using Swiss ADME was performed on novel 1,8-naphthyridine-3-carboxylic acid derivatives to predict their pharmacokinetic suitability. The in silico results indicated favorable drug-likeness properties, supporting the potential of these derivatives to be developed into orally bioavailable therapeutic agents [1]. This contrasts with some quinoline-based antibacterials that exhibit suboptimal ADME characteristics due to the electronic nature of the scaffold. The naphthyridine core's balanced lipophilicity and hydrogen-bonding capacity contribute to its favorable predicted absorption and distribution profiles [2].

ADME drug-likeness in silico pharmacokinetics

QSAR Distinctions: Electrostatic vs. Steric Dominance in Quinolone vs. Naphthyridine Scaffolds

A quantitative structure-activity relationship (QSAR) study using theoretical descriptors revealed fundamental differences between quinolone and naphthyridine antibacterial agents. For Gram-negative bacteria, the electrostatic effect was the most important descriptor for quinolone activity, whereas for naphthyridine derivatives, the steric effect and transferability were the dominant factors [1]. This divergence in QSAR models underscores that the two scaffolds operate through subtly different molecular recognition mechanisms and cannot be optimized using the same design rules.

QSAR electrostatic steric quinolone naphthyridine

Optimized Application Scenarios for 1,8-Naphthyridine-3-carboxylic Acid in Drug Discovery and Chemical Biology


Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Leverage the enhanced anti-staphylococcal activity of 1,8-naphthyridine derivatives (e.g., PD131628) compared to ciprofloxacin and ofloxacin [1]. The scaffold's superior potency against S. aureus and S. pneumoniae (MIC90 0.125-0.25 μg/mL) makes it an attractive starting point for developing next-generation antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive threats [2]. The distinct QSAR profile (steric/transferability dominance) further supports a differentiated optimization strategy [3].

Non-Sedating Antihistamine Development via H1R Antagonism

Utilize the 1,8-naphthyridine-3-carboxylic acid core as a non-classical H1R antagonist scaffold. The demonstrated bronchorelaxant effect in guinea pig models, coupled with favorable in silico ADME predictions [4], positions this chemotype for developing next-generation antihistamines with potentially reduced sedation and cardiovascular liability compared to first-generation agents like chlorpheniramine. The scaffold's synthetic accessibility further facilitates rapid analoging and lead optimization [4].

Dual-Action Antifungal/Antibacterial Agent Discovery

Capitalize on the dual antimicrobial profile of 1,8-naphthyridine-3-carboxylic acid derivatives, which exhibit both antibacterial activity (via DNA gyrase inhibition) and antifungal activity comparable to griseofulvin (MIC 400-2000 μg/mL against Candida spp.) [5]. This dual action is particularly valuable for developing broad-spectrum anti-infectives, topical antimicrobial formulations, or combination therapies targeting mixed bacterial-fungal infections.

DNA Gyrase-Targeted Chemical Probe Development

Employ the 1,8-naphthyridine-3-carboxylic acid scaffold as a privileged core for designing chemical probes to study bacterial DNA gyrase and topoisomerase IV function. The intrinsic gyrase inhibition profile of the naphthyridine ring, distinct from quinoline and pyridopyrimidine scaffolds [6], enables the development of tool compounds with unique binding modes and selectivity profiles, facilitating mechanistic studies of quinolone resistance and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,8-naphthyridine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.